molecular formula C9H7F3N4OS B13752479 3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179360-40-7

3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13752479
CAS No.: 1179360-40-7
M. Wt: 276.24 g/mol
InChI Key: MULKRHMYKFOPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a trifluoromethoxy group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
  • 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole

Uniqueness

3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a trifluoromethoxy group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1179360-40-7

Molecular Formula

C9H7F3N4OS

Molecular Weight

276.24 g/mol

IUPAC Name

3-[3-methyl-4-(trifluoromethoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H7F3N4OS/c1-4-5(17-9(10,11)12)2-3-14-6(4)7-15-8(13)18-16-7/h2-3H,1H3,(H2,13,15,16)

InChI Key

MULKRHMYKFOPSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C2=NSC(=N2)N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.